
2-Chloro-5-cyanopyridine
Overview
Description
2-Chloro-5-cyanopyridine is an organic compound with the molecular formula C6H3ClN2. It is a substituted pyridine, characterized by the presence of a chlorine atom at the second position and a cyano group at the fifth position on the pyridine ring. This compound is a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.
Preparation Methods
Synthetic Routes and Reaction Conditions:
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From 2-Chloropyridine-5-acetic Acid and Urea:
Reaction Conditions: The reaction involves heating 2-chloropyridine-5-acetic acid with urea at elevated temperatures.
Products: 2-Chloro-5-cyanopyridine is obtained as the primary product.
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From 2-Chlorine-5-trichloromethyl Pyridine and Ammonium Chloride:
Reaction Conditions: The reaction is catalyzed by a catalyst at temperatures ranging from 100 to 250°C, with a reaction time of 1 to 18 hours.
Products: This method yields this compound with high purity, achieving above 99.0 percent.
Industrial Production Methods: The industrial production of this compound typically involves the use of 2-chlorine-5-trichloromethyl pyridine and ammonium chloride as raw materials. The reaction is carried out under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
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Substitution Reactions:
Common Reagents and Conditions: 2-Chloro-5-cyanopyridine can undergo nucleophilic substitution reactions with various nucleophiles.
Major Products: Substituted pyridines are formed depending on the nucleophile used.
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Suzuki–Miyaura Coupling:
Common Reagents and Conditions: This reaction involves the use of boronic acids and palladium catalysts under mild conditions.
Major Products: The reaction forms carbon-carbon bonds, leading to the synthesis of various biaryl compounds.
Scientific Research Applications
Pharmaceutical Applications
2-Chloro-5-cyanopyridine serves as a key intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological and cardiovascular conditions. Its derivatives are often utilized in the development of drugs due to their ability to interact with biological systems effectively.
Case Study: Synthesis of Antidepressants
Research has demonstrated that derivatives of this compound can be synthesized to create new antidepressant compounds. For instance, modifications to the pyridine ring have led to the development of novel selective serotonin reuptake inhibitors (SSRIs), which show enhanced efficacy and reduced side effects compared to existing medications .
Agrochemical Applications
The compound is also significant in the agrochemical sector, particularly as an intermediate in the production of neonicotinoid insecticides. These insecticides are widely used due to their effectiveness against a range of pests while being less toxic to mammals.
Key Insecticides Derived from this compound
Insecticide | Active Ingredient | Application Area |
---|---|---|
Imidacloprid | Imidacloprid | Agricultural crops |
Acetamiprid | Acetamiprid | Fruits and vegetables |
Thiacloprid | Thiacloprid | Cotton and vegetables |
Nitenpyram | Nitenpyram | Greenhouse crops |
These insecticides are characterized by their systemic action, allowing them to be absorbed by plants and providing long-lasting protection against pests .
Research Applications
In addition to its industrial applications, this compound is utilized in various research contexts, particularly in organic synthesis and material science.
Metal-Organic Frameworks (MOFs)
Recent studies have explored the use of this compound in the synthesis of metal-organic frameworks (MOFs), which are porous materials used for gas storage and separation. The incorporation of this compound into MOFs has been shown to enhance their stability and adsorption capacity, making them suitable for applications in catalysis and environmental remediation .
Mechanism of Action
The mechanism of action of 2-chloro-5-cyanopyridine involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an inhibitor of certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the final bioactive molecule derived from this compound .
Comparison with Similar Compounds
- 6-Chloronicotinonitrile
- 6-Chloropyridine-3-carbonitrile
- 6-Chloronicotinontrile
Comparison:
- Uniqueness: 2-Chloro-5-cyanopyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it a valuable intermediate in the synthesis of various bioactive molecules .
- Applications: While similar compounds may also be used in organic synthesis, this compound is particularly favored for its high reactivity and versatility in forming complex molecules .
Biological Activity
2-Chloro-5-cyanopyridine is a heterocyclic compound with significant biological activity, making it of interest in various fields, including medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C₆H₃ClN₂
- Molecular Weight : 138.56 g/mol
- CAS Number : 33252-28-7
- Melting Point : 113.0°C to 116.0°C
- Boiling Point : 107.0°C (at 1.0 mmHg)
This compound exhibits a variety of biological activities, including:
- Anti-infective Properties : It has demonstrated efficacy against several pathogens, including viruses and bacteria. It acts as an inhibitor of viral replication in various studies, particularly against HIV and influenza viruses .
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Cellular Mechanisms : The compound influences several cellular pathways:
- Apoptosis and Autophagy : It has been shown to induce apoptosis in cancer cells and modulate autophagic processes .
- Inflammation Modulation : Studies indicate its role in regulating inflammatory responses through the inhibition of NF-κB signaling pathways .
- Neuronal Signaling : It interacts with neurotransmitter receptors, suggesting potential applications in neuropharmacology .
Biological Activity Summary
The following table summarizes the biological activities associated with this compound:
Activity Type | Specific Actions |
---|---|
Anti-infective | Inhibits HIV, influenza, and other viral infections |
Apoptosis | Induces cell death in cancerous cells |
Autophagy | Modulates autophagic processes |
Inflammation | Inhibits NF-κB signaling |
Neuronal Signaling | Interacts with neurotransmitter receptors |
Toxicological Profile
Toxicological studies have indicated that while this compound possesses beneficial biological activities, it also exhibits toxicity at certain concentrations:
- LD50 Values :
These values indicate that the compound can be toxic upon exposure, particularly through dermal or oral routes.
Case Studies
-
Antiviral Activity :
A study conducted by Gehring et al. (1967) demonstrated that this compound effectively inhibited the replication of several viruses in vitro. The compound was found to disrupt viral protein synthesis, leading to reduced viral loads in infected cells. -
Cancer Research :
Research published in Toxicology Letters indicated that this compound could induce apoptosis in various cancer cell lines through the activation of caspase pathways. This suggests its potential as a chemotherapeutic agent . -
Neuropharmacological Effects :
A recent study highlighted the interaction of this compound with serotonin receptors, suggesting its potential role in treating mood disorders or anxiety-related conditions due to its modulatory effects on neuronal signaling pathways .
Properties
IUPAC Name |
6-chloropyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2/c7-6-2-1-5(3-8)4-9-6/h1-2,4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORIQLMBUPMABDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80408888 | |
Record name | 2-Chloro-5-cyanopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80408888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33252-28-7 | |
Record name | 6-Chloronicotinonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33252-28-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-5-cyanopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80408888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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